N-(4-cyanophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-(4-cyanophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyanophenyl group and a nitro-pyrazolyl moiety, making it a subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves the reaction of 4-cyanophenylamine with 4-nitro-1H-pyrazole-1-acetic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyanophenyl derivatives.
Scientific Research Applications
N-(4-cyanophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which N-(4-cyanophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyanophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide
- N-(4-cyanophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide
Uniqueness
N-(4-cyanophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyanophenyl and nitro-pyrazolyl moieties make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(4-cyanophenyl)-2-(4-nitropyrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O3/c13-5-9-1-3-10(4-2-9)15-12(18)8-16-7-11(6-14-16)17(19)20/h1-4,6-7H,8H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWBVEIVLXWPOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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